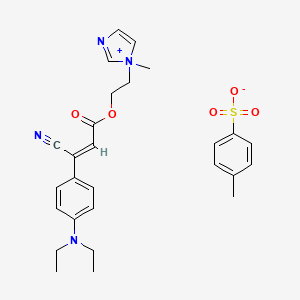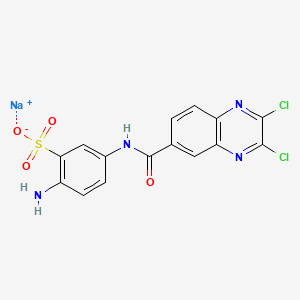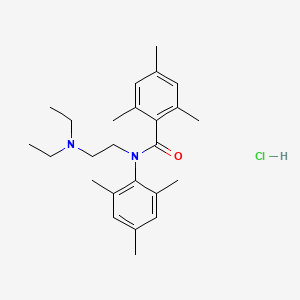
Benzanilide, N-(2-(diethylamino)ethyl)-2,2',4,4',6,6'-hexamethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(II) acetate, also known as cupric acetate, is a chemical compound with the formula Cu(CO2CH3)2. It is a blue to blue-green crystalline solid that is soluble in water and alcohol. This compound is commonly used in various biochemical applications, including DNA extraction and as a catalyst in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(II) acetate can be synthesized by reacting copper(II) oxide or copper(II) carbonate with acetic acid. The reaction is typically carried out at room temperature, and the product is obtained by evaporating the solution to crystallize the copper(II) acetate.
Industrial Production Methods: In industrial settings, copper(II) acetate is produced by the reaction of copper metal with acetic acid in the presence of air. This process involves the oxidation of copper to copper(II) ions, which then react with acetic acid to form copper(II) acetate. The reaction conditions include maintaining a controlled temperature and ensuring adequate air supply to facilitate the oxidation process .
Chemical Reactions Analysis
Types of Reactions: Copper(II) acetate undergoes various chemical reactions, including:
Oxidation: Copper(II) acetate can be oxidized to form copper(III) compounds under specific conditions.
Reduction: It can be reduced to copper(I) acetate or elemental copper using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Copper(II) acetate can participate in substitution reactions where the acetate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligands like ammonia or ethylenediamine can be used to replace acetate groups.
Major Products:
Oxidation: Copper(III) compounds.
Reduction: Copper(I) acetate or elemental copper.
Substitution: Complexes with different ligands, such as copper(II) ammine complexes.
Scientific Research Applications
Copper(II) acetate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions and coupling reactions.
Biology: Employed in biochemical applications such as DNA extraction and as a staining agent in microscopy.
Medicine: Copper(II) complexes have been evaluated for their anticancer, antibacterial, and antifungal activities.
Industry: Utilized in the production of pigments, as a mordant in dyeing processes, and in the manufacture of other copper compounds
Mechanism of Action
The mechanism by which copper(II) acetate exerts its effects involves its ability to interact with biological molecules. Copper(II) ions can bind to proteins and nucleic acids, altering their structure and function. This interaction can lead to the generation of reactive oxygen species, which can cause oxidative damage to cells. Copper(II) acetate’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .
Comparison with Similar Compounds
Copper(I) acetate: A related compound with copper in the +1 oxidation state.
Copper(II) sulfate: Another copper(II) compound with similar applications but different chemical properties.
Copper(II) chloride: Used in similar applications but has different solubility and reactivity.
Uniqueness: Copper(II) acetate is unique due to its specific crystal structure and solubility properties, which make it particularly useful in certain biochemical and industrial applications. Its ability to form stable complexes with various ligands also distinguishes it from other copper compounds .
Properties
CAS No. |
39367-89-0 |
|---|---|
Molecular Formula |
C25H37ClN2O |
Molecular Weight |
417.0 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzamide;hydrochloride |
InChI |
InChI=1S/C25H36N2O.ClH/c1-9-26(10-2)11-12-27(24-21(7)15-18(4)16-22(24)8)25(28)23-19(5)13-17(3)14-20(23)6;/h13-16H,9-12H2,1-8H3;1H |
InChI Key |
ICCGGPCHGZEKOO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(C1=C(C=C(C=C1C)C)C)C(=O)C2=C(C=C(C=C2C)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


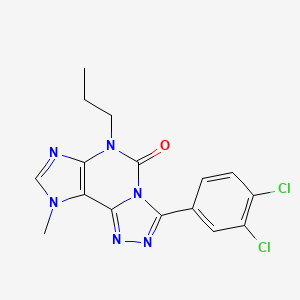

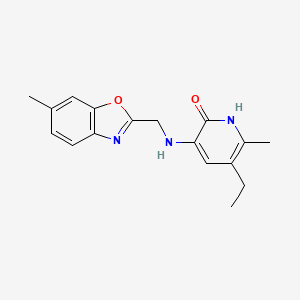
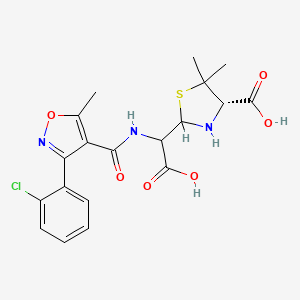

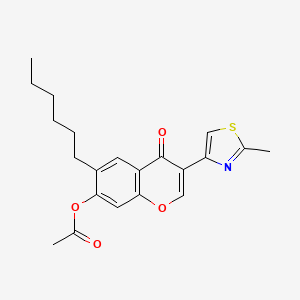
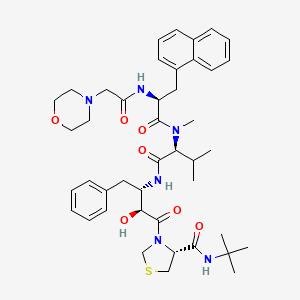
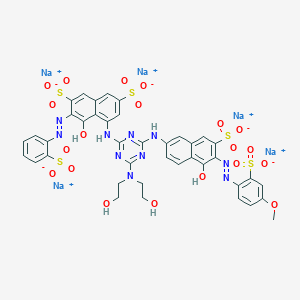
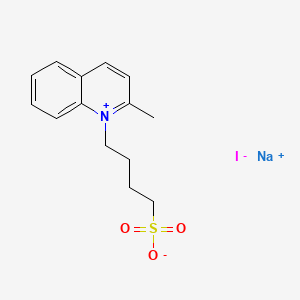
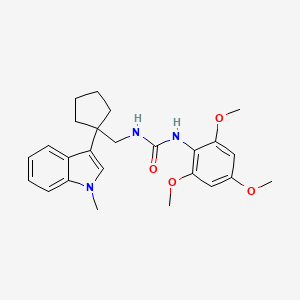
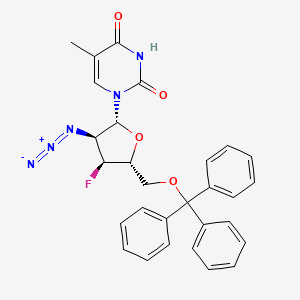
![2-tert-butyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12782149.png)
